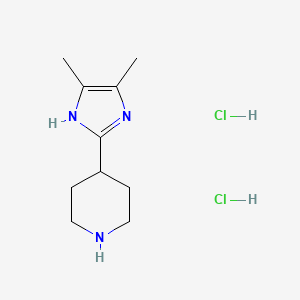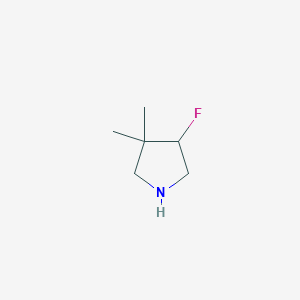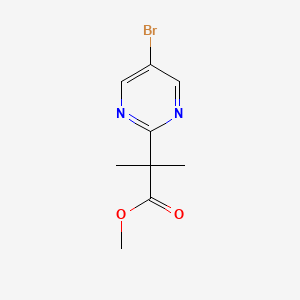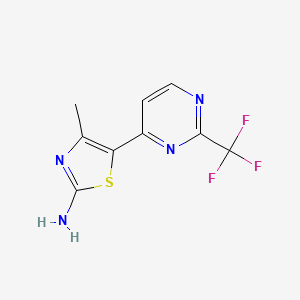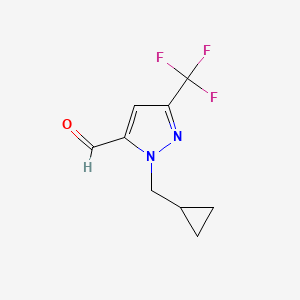
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Vue d'ensemble
Description
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CPMTFP) is an important organic compound in the field of organic chemistry. It is a five-membered heterocyclic compound containing a pyrazole ring, a cyclopropylmethyl group, and a trifluoromethyl group. CPMTFP has received considerable attention due to its wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chemical Synthesis Techniques : Research has explored the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, highlighting the use of microwave-assisted treatment under Sonogashira-type cross-coupling conditions. This method involves the transformation of intermediate compounds through a multicomponent procedure, demonstrating the compound's relevance in facilitating the synthesis of complex heterocyclic structures (Palka et al., 2014).
Heterocyclic Compound Synthesis : Another study focused on the design, synthesis, and characterization of 1,2,3-triazolyl pyrazole derivatives with potential antimicrobial activities. The synthesis involved a Vilsmeier–Haack formylation approach, indicating the utility of pyrazole derivatives in developing new antimicrobial agents (Bhat et al., 2016).
Novel Pyrazole Derivatives : The creation of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent showcases the versatility of pyrazole derivatives in synthetic organic chemistry. The compounds' structures were confirmed through various spectroscopic methods (Hu et al., 2010).
Applications in Medicinal Chemistry and Material Science
Antimicrobial Activity : A study on the synthesis of a new series of pyrazole derivatives highlighted their screening for in vitro antibacterial, antifungal, and antioxidant activities. Some compounds exhibited broad-spectrum antimicrobial and moderate to good antioxidant activities, suggesting their potential as lead compounds for drug development (Prasath et al., 2015).
Fluorescent Dyes and Sensing Applications : Research into the cyclization of pyrazole-carbaldehydes to produce compounds with a rigid pyrazoolympicene backbone revealed their bright fluorescence in solution and potential as sensors in strongly acidic environments. This indicates the application of such compounds in the development of fluorescent dyes and sensors (Wrona-Piotrowicz et al., 2022).
Mécanisme D'action
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups .
Biochemical Pathways
The trifluoromethyl group is known to be involved in various biochemical reactions .
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)8-3-7(5-15)14(13-8)4-6-1-2-6/h3,5-6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWLEUAZPMFNIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



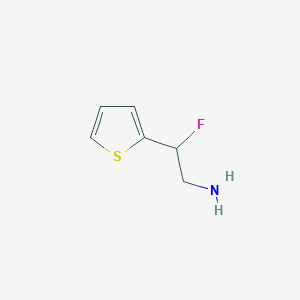
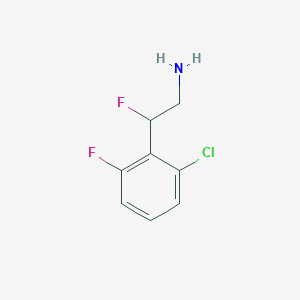
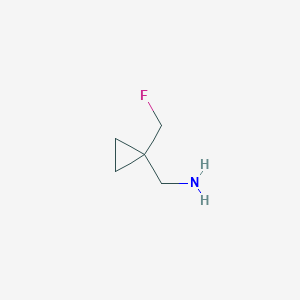
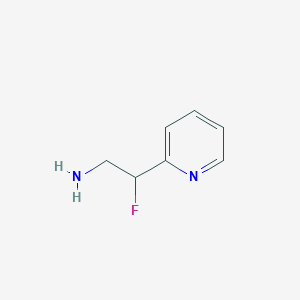
![2-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1472488.png)
![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1472490.png)



